Trimethyloxonium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Methylating Agent

Trimethyloxonium tetrafluoroborate (also known as Meerwein's salt) is a valuable tool in scientific research due to its potent methylating properties. It acts as a synthetic equivalent of the methyl cation (CH₃⁺), readily transferring a methyl group to various substrates. This makes it useful for:

- Modifying biomolecules: Trimethyloxonium tetrafluoroborate can be used to methylate specific functional groups in biomolecules, such as hydroxyl and carboxyl groups in proteins, nucleic acids, and carbohydrates. This methylation can alter the properties and functions of these biomolecules, allowing researchers to study their roles in various biological processes .

- Introducing methyl groups in organic synthesis: The ability to introduce a methyl group precisely is crucial in organic synthesis. Trimethyloxonium tetrafluoroborate can be used to methylate various organic compounds, enabling the creation of new molecules with desired properties .

Advantages and Limitations

Advantages:

- Strong methylating agent: Compared to other methylating agents, trimethyloxonium tetrafluoroborate is exceptionally strong, allowing it to methylate even less reactive substrates .

- Selective methylation: Under appropriate conditions, trimethyloxonium tetrafluoroborate can achieve selective methylation, targeting specific functional groups within a molecule .

Limitations:

- Moisture sensitivity: Trimethyloxonium tetrafluoroborate readily hydrolyzes in the presence of moisture, which can limit its use in certain reactions and necessitate handling under dry conditions .

- Not always the best choice: While powerful, trimethyloxonium tetrafluoroborate might not be the most suitable option for all methylation reactions. Depending on the substrate and desired outcome, other methylating agents might offer better selectivity or compatibility.

Other Applications

Beyond its role as a methylating agent, trimethyloxonium tetrafluoroborate finds applications in:

Trimethyloxonium tetrafluoroborate is an organic oxonium compound characterized by the formula . This compound is notable for its role as a strong alkylating agent and is often utilized in organic synthesis. It appears as a white solid that is soluble in polar organic solvents, making it a versatile reagent in various

- Alkylation Reactions: It acts as a source of the trimethyl oxonium ion, which can alkylate nucleophiles under mild conditions, facilitating reactions that may be otherwise challenging due to the reactivity of the nucleophile.

- Esterification: This compound can esterify carboxylic acids effectively, even under conditions where traditional acid-catalyzed methods are not feasible. The general reaction can be represented as follows:

- Hydrolysis: Trimethyloxonium tetrafluoroborate is susceptible to hydrolysis, leading to the formation of methanol and boron trifluoride when reacted with water .

The synthesis of trimethyloxonium tetrafluoroborate typically involves the reaction of dimethyl ether with boron trifluoride. A common synthetic route includes:

- Reacting dimethyl ether with boron trifluoride in a controlled environment.

- The resulting product is then purified and isolated as a white solid.

The reaction can be summarized as follows:

This compound is sensitive to moisture and should be handled under anhydrous conditions to prevent degradation .

Trimethyloxonium tetrafluoroborate finds applications in various fields:

- Organic Synthesis: It is widely used as an alkylating agent in organic chemistry for synthesizing complex molecules.

- Pharmaceuticals: Its ability to modify biological molecules makes it a candidate for drug development.

- Material Science: It may be used in polymer chemistry for functionalizing polymers or creating new materials .

Studies have shown that trimethyloxonium tetrafluoroborate interacts with various substrates, leading to different alkylation products. Research has highlighted its reactivity with alkylamino and phenyl-substituted compounds, showcasing its versatility in modifying organic structures. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways and its potential biological implications .

Several compounds share similarities with trimethyloxonium tetrafluoroborate, particularly regarding their structure and reactivity. Below is a comparison with some related compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Triethyloxonium tetrafluoroborate | Strong alkylating agent; used similarly to trimethyloxonium | |

| Dimethylsulfide | Used as a methylating agent but less reactive than oxonium salts | |

| Methyl iodide | A potent methylating agent; more reactive but less selective than oxonium salts |

Uniqueness: Trimethyloxonium tetrafluoroborate stands out due to its stability under mild conditions compared to other alkylating agents like methyl iodide. Its ability to participate in reactions without requiring harsh conditions makes it particularly valuable in organic synthesis .

Molecular Formula and Structure [(CH₃)₃O]⁺[BF₄]⁻

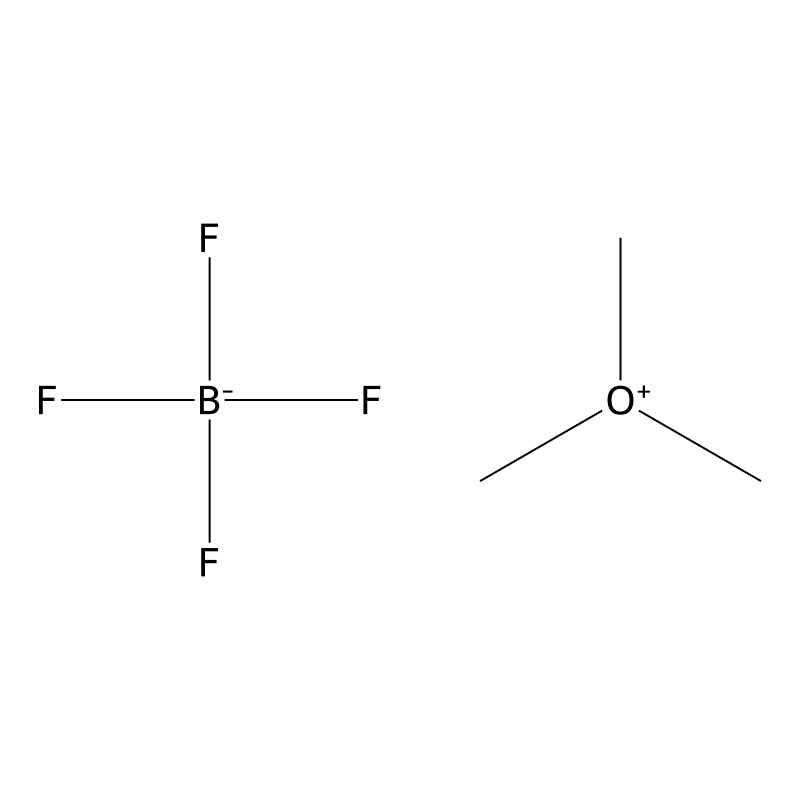

Trimethyloxonium tetrafluoroborate possesses the molecular formula C₃H₉BF₄O with a molecular weight of 147.91 grams per mole [3] [14]. The compound consists of two distinct ionic components: the trimethyloxonium cation [(CH₃)₃O]⁺ and the tetrafluoroborate anion [BF₄]⁻ [1] [3]. The cationic portion features a central oxygen atom bonded to three methyl groups, forming a pyramidal geometry characteristic of oxonium ions [8] [22]. The pyramidalization level of the central oxygen atom in trimethyloxonium ions is approximately 16 degrees, expressed as the out-of-plane bending angle relative to the plane defined by its three bonding partners [22].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₉BF₄O | [3] [14] |

| Molecular Weight | 147.91 g/mol | [3] [14] |

| Cation Structure | Pyramidal [(CH₃)₃O]⁺ | [8] [22] |

| Anion Structure | Tetrahedral [BF₄]⁻ | [12] [15] |

| Pyramidalization Angle | ~16° | [22] |

Physical Properties

Trimethyloxonium tetrafluoroborate manifests as white to off-white crystals at ambient temperature [3] [14]. The compound exhibits significant moisture sensitivity and hygroscopic behavior, requiring careful handling under controlled atmospheric conditions [3] [10] [14]. The melting point of the compound varies depending on preparation method, with decomposition occurring at approximately 190-200°C [9] [14]. The substance demonstrates limited solubility in common organic solvents but shows enhanced solubility in polar aprotic solvents including nitrobenzene, nitromethane, chloroform, hot acetone, and liquid sulfur dioxide [3] [14]. The compound exhibits slight solubility in dichloromethane while remaining insoluble in most conventional organic solvents [3] [14].

| Physical Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white crystals | [3] [14] |

| Melting Point | ~190-200°C (decomposition) | [9] [14] |

| Solubility (Nitrobenzene) | Soluble | [3] [14] |

| Solubility (Dichloromethane) | Slightly soluble | [3] [14] |

| Solubility (Water) | Hydrolyzes readily | [1] |

| Moisture Sensitivity | High | [3] [10] [14] |

| Storage Requirements | <0°C, inert atmosphere | [14] [16] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for trimethyloxonium tetrafluoroborate [16]. The compound exhibits characteristic chemical shifts in proton nuclear magnetic resonance spectroscopy that confirm the presence of the trimethyloxonium cation [16]. Hydrogen-deuterium exchange studies conducted under superacid conditions demonstrate the exceptional stability of the carbon-hydrogen bonds in the methyl groups, with no observable exchange occurring even under extreme conditions over extended periods [22]. This observation supports the structural integrity of the trimethyloxonium cation and confirms that reactivity enhancement occurs through oxygen protonation rather than carbon-hydrogen activation [22].

Infrared Spectral Features

Infrared spectroscopy reveals characteristic absorption bands associated with both the cationic and anionic components of trimethyloxonium tetrafluoroborate [7]. The compound displays specific vibrational modes corresponding to carbon-hydrogen stretching, carbon-oxygen stretching, and boron-fluorine stretching frequencies [7]. The tetrafluoroborate anion contributes distinct absorption patterns in the fingerprint region of the infrared spectrum [15].

Mass Spectrometry Analysis

Mass spectrometric analysis of trimethyloxonium tetrafluoroborate provides molecular ion confirmation and fragmentation patterns characteristic of oxonium salts [2] [6]. The technique serves as an effective analytical tool for compound identification and purity assessment in both research and industrial applications [2] [6].

Electronic Structure and Bonding

The electronic structure of trimethyloxonium tetrafluoroborate reflects the ionic nature of this salt, with distinct electronic characteristics for both the cationic and anionic components [15] [22]. The trimethyloxonium cation features a positively charged oxygen center with three carbon-oxygen bonds exhibiting significant ionic character [22]. Computational studies indicate that the carbon-oxygen bond distances in simple trimethyloxonium systems are approximately 1.550 Ångströms, representing standard single bond lengths for carbon-oxygen interactions [22]. The electronic configuration of the central oxygen atom involves sp³ hybridization with a formal positive charge, making it highly electrophilic [1] [22].

The tetrafluoroborate anion demonstrates tetrahedral geometry with boron-fluorine bond lengths consistent with strong covalent bonding [12] [15]. The electronic structure of the tetrafluoroborate ion contributes to its weakly coordinating nature, as the negative charge is distributed equally over four fluorine atoms [15]. This charge distribution, combined with the high electronegativity of fluorine atoms, diminishes the basicity of the anion and enhances its stability [15].

Stability Profile and Reactivity Considerations

Trimethyloxonium tetrafluoroborate exhibits remarkable stability under anhydrous conditions while demonstrating exceptional reactivity toward nucleophilic substrates [1] [10]. The compound undergoes rapid hydrolysis in the presence of water, yielding dimethyl ether, methanol, and tetrafluoroboric acid according to the reaction: [(CH₃)₃O]⁺[BF₄]⁻ + H₂O → (CH₃)₂O + CH₃OH + H⁺[BF₄]⁻ [1]. This hydrolytic instability necessitates storage under rigorously anhydrous conditions, typically in an inert atmosphere glovebox at temperatures below -20°C [1] [14].

| Stability Parameter | Characteristic | Reference |

|---|---|---|

| Anhydrous Stability | High | [1] [10] |

| Moisture Sensitivity | Rapid hydrolysis | [1] |

| Thermal Stability | Decomposes >190°C | [9] [14] |

| Storage Requirements | Inert atmosphere, -20°C | [1] [14] |

| Shelf Life | Limited at room temperature | [8] |

Structure of the Tetrafluoroborate Counterion

The tetrafluoroborate anion [BF₄]⁻ adopts a tetrahedral molecular geometry with boron-fluorine bond angles of approximately 109.5 degrees [12] [15]. This geometric arrangement results from the sp³ hybridization of the central boron atom, which forms four equivalent covalent bonds with fluorine atoms [12] [15]. The tetrahedral structure is isoelectronic with tetrafluoromethane, tetrafluoroberyllate, and tetrafluoroammonium species [15].

The tetrafluoroborate ion demonstrates exceptional chemical stability due to its symmetrical structure and the high electronegativity of fluorine atoms [15]. The negative charge distribution across four equivalent fluorine centers minimizes the nucleophilic character of the anion, making it an ideal weakly coordinating counterion [15]. This structural feature contributes significantly to the overall stability and utility of trimethyloxonium tetrafluoroborate as a synthetic reagent [15].

The boron-fluorine bonds in the tetrafluoroborate anion exhibit substantial covalent character with bond lengths typical of boron-fluorine single bonds [15]. The tetrahedral geometry remains rigid under normal conditions, contributing to the thermal and chemical stability of the anion [15]. Unlike more basic anions such as halides or nitrates, the tetrafluoroborate ion shows minimal tendency toward coordination with metal centers or protonation under standard conditions [15].

| Structural Feature | Value/Description | Reference |

|---|---|---|

| Geometry | Tetrahedral | [12] [15] |

| Bond Angles | 109.5° | [12] [15] |

| Hybridization | sp³ (boron) | [12] [15] |

| Coordination Behavior | Weakly coordinating | [15] |

| Charge Distribution | Delocalized over four F atoms | [15] |

| Isoelectronic Species | CF₄, BeF₄²⁻, NF₄⁺ | [15] |

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive